molecular formula C12H14ClN3 B2897432 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride CAS No. 1955494-13-9

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride

Cat. No. B2897432
CAS RN: 1955494-13-9
M. Wt: 235.72
InChI Key: KLUBKQRXKTYUQW-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C6H10ClN3 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is 1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Analgesic Activities

Compounds structurally similar to 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride have been tested for analgesic activities. Some have shown highly potent effects, suggesting that this compound could be explored for its pain-relieving potential .

Anti-fibrotic Activities

Research on related pyrimidine compounds has indicated anti-fibrotic activities, which could imply that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride might be useful in treating fibrotic diseases .

Anticancer Properties

A series of novel 2-phenylaminopyrimidine derivatives, which are structurally related to the compound , have been designed and synthesized to test their ability to inhibit proliferation in human chronic myeloid leukemia K562 cells. This suggests potential anticancer applications for 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride .

Structural Confirmation in Pharmaceuticals

The structural features of related compounds have been detected and confirmed, providing valuable information for pharmaceutical applications. This indicates that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could be used in pharmaceutical research for structural analysis and confirmation .

Pharmacological Applications

Diazine alkaloids, which include pyrimidine, are central building blocks for a wide range of pharmacological applications. This suggests that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could be used in the development of various pharmacologically active agents .

Biological Screening

Novel compounds with a pyrimidine scaffold have been synthesized and subjected to biological screening for various activities. This implies that 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride could also be a candidate for biological screening to discover new pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .

Result of Action

The molecular and cellular effects of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride’s action are currently unknown . As research advances, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride interacts with its targets . .

properties

IUPAC Name

2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUBKQRXKTYUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride

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